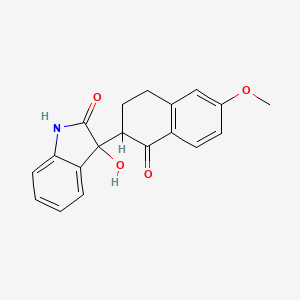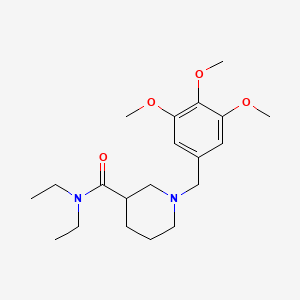
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been studied for its potential therapeutic applications in neurological disorders. It belongs to the class of furan-based compounds and has been shown to have promising effects on cognitive function in preclinical studies.
Mechanism of Action
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. By blocking this receptor, 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may enhance the activity of other neurotransmitters that are involved in learning and memory.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to improve cognitive function and memory in preclinical studies, and it has been suggested that it may have potential therapeutic applications in neurological disorders. However, the exact biochemical and physiological effects of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide are still being studied, and more research is needed to fully understand its mechanisms of action.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide for lab experiments is its selectivity for the alpha-7 nicotinic acetylcholine receptor, which allows for more targeted studies of its effects on cognitive function and memory. However, one limitation of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is that its exact mechanisms of action are still being studied, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, including:
1. Further studies on its mechanisms of action and potential therapeutic applications in neurological disorders.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Studies on the optimal dosage and administration of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide for therapeutic use.
4. Development of more potent and selective compounds based on the structure of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide.
5. Studies on the potential interactions of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide with other neurotransmitters and drugs.
In conclusion, 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a novel compound that has shown promising effects on cognitive function and memory in preclinical studies. However, more research is needed to fully understand its mechanisms of action and potential therapeutic applications in neurological disorders. Further studies on 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide and related compounds may lead to the development of new treatments for cognitive impairment and other neurological disorders.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves a multi-step process that includes the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid to form the intermediate compound, followed by the reaction of the intermediate with furan-2-carboxylic acid to yield 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. The purity and yield of the final product can be improved through various purification techniques.
Scientific Research Applications
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and cognitive impairment. Preclinical studies have shown that 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide can improve cognitive function and memory in animal models, and it has been suggested that it may act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-2-7-14(15(10-11)21(23)24)20-18(22)17-9-8-16(25-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULXDFDHIRNBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6119684 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)


![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)

![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)